molecular formula C11H5Cl3F3NO2S B12558220 2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole CAS No. 150618-78-3

2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole

Cat. No.: B12558220
CAS No.: 150618-78-3
M. Wt: 378.6 g/mol
InChI Key: AEILGJJYTBSLAR-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and pyrrole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(4-chlorophenyl)-1H-pyrrole: Lacks the trifluoromethanesulfonyl group.

    4-(Trifluoromethanesulfonyl)-1H-pyrrole: Lacks the chlorinated aromatic ring.

    2,3-Dichloro-1H-pyrrole: Lacks both the chlorinated aromatic ring and the trifluoromethanesulfonyl group.

Uniqueness

2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole is unique due to the combination of its halogenated aromatic ring and the trifluoromethanesulfonyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

150618-78-3

Molecular Formula

C11H5Cl3F3NO2S

Molecular Weight

378.6 g/mol

IUPAC Name

2,3-dichloro-5-(4-chlorophenyl)-4-(trifluoromethylsulfonyl)-1H-pyrrole

InChI

InChI=1S/C11H5Cl3F3NO2S/c12-6-3-1-5(2-4-6)8-9(7(13)10(14)18-8)21(19,20)11(15,16)17/h1-4,18H

InChI Key

AEILGJJYTBSLAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(N2)Cl)Cl)S(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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